molecular formula C18H12F3N5O5 B11476366 N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No.: B11476366
M. Wt: 435.3 g/mol
InChI Key: HEDYYBADXGTDMN-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core, a furan ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step often involves the use of furan-2-carbaldehyde in a condensation reaction.

    Attachment of the pyridine carboxamide moiety: This is usually done through amide bond formation using pyridine-3-carboxylic acid and suitable coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PYRIDINE-3-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PYRIDINE-3-CARBOXAMIDE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Use in the development of novel materials with specific electronic properties.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with nucleic acids to affect gene expression.

Properties

Molecular Formula

C18H12F3N5O5

Molecular Weight

435.3 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H12F3N5O5/c19-18(20,21)17(25-13(27)9-3-1-5-22-7-9)11-12(23-15(17)29)26(16(30)24-14(11)28)8-10-4-2-6-31-10/h1-7H,8H2,(H,23,29)(H,25,27)(H,24,28,30)

InChI Key

HEDYYBADXGTDMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

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